molecular formula C12H9F4NO4 B12946946 Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12946946
M. Wt: 307.20 g/mol
InChI Key: DNQUKPDRZZDWEJ-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a difluoromethoxy group and a pyrrolidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the difluoromethoxy group. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethoxy Group: This step may involve the use of difluoromethylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity and potential therapeutic applications.

    Medicine: The compound could be investigated for its potential use in drug development.

    Industry: It may have applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrolidine derivatives with difluoromethoxy groups. Examples could be:

  • 4-(4-(Difluoromethoxy)phenyl)pyrrolidine-2-carboxylic acid
  • 4-(2,6-Difluorophenyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of both difluoromethoxy and difluorophenyl groups, which may impart unique chemical and biological properties.

Properties

Molecular Formula

C12H9F4NO4

Molecular Weight

307.20 g/mol

IUPAC Name

(3R,4S)-4-[4-(difluoromethoxy)-2,6-difluorophenyl]-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H9F4NO4/c13-6-1-4(21-12(15)16)2-7(14)8(6)5-3-17-10(18)9(5)11(19)20/h1-2,5,9,12H,3H2,(H,17,18)(H,19,20)/t5-,9-/m1/s1

InChI Key

DNQUKPDRZZDWEJ-MLUIRONXSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OC(F)F)F

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OC(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.